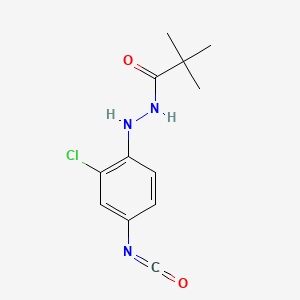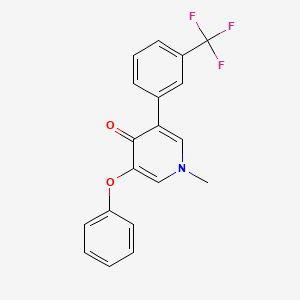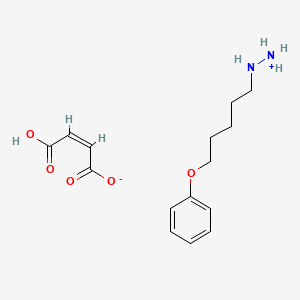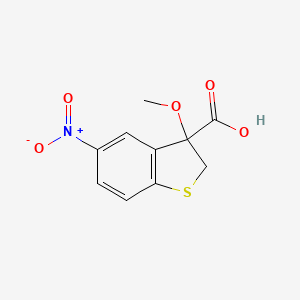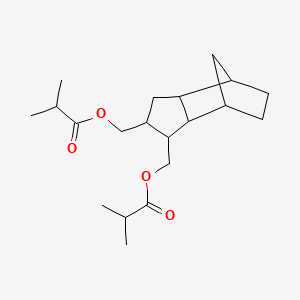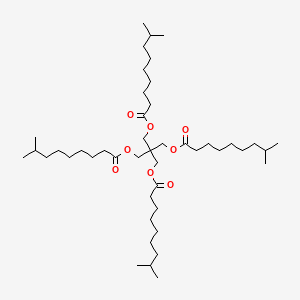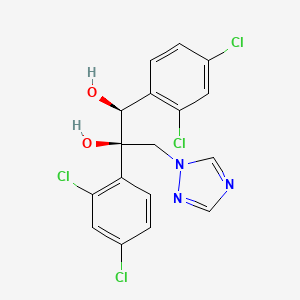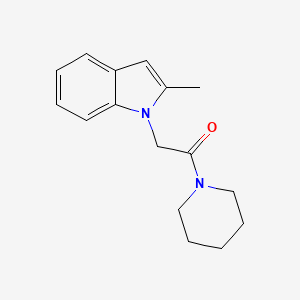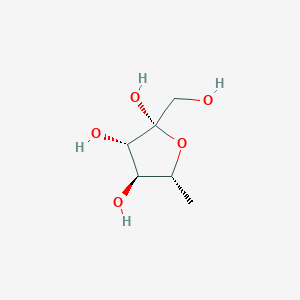
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a cyclohexene structure with two methyl groups at positions 4 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane typically involves the reaction of 4,6-dimethyl-3-cyclohexen-1-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, facilitated by the acid catalyst, which promotes the nucleophilic attack of ethylene glycol on the carbonyl group of the cyclohexenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4,6-dimethyl-3-cyclohexen-1-one or corresponding carboxylic acids.
Reduction: Formation of diols from the dioxolane ring.
Substitution: Formation of substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxane
- 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxepane
Uniqueness
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is unique due to its specific ring structure and substitution pattern. The presence of the dioxolane ring imparts distinct chemical reactivity and stability compared to other similar compounds. Its unique structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85098-80-2 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-(4,6-dimethylcyclohex-3-en-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3,9-11H,4-7H2,1-2H3 |
InChI-Schlüssel |
BXFGKPXLIYETAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=CCC1C2OCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


